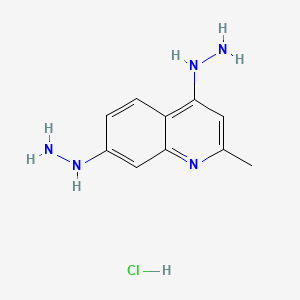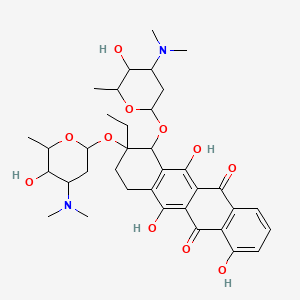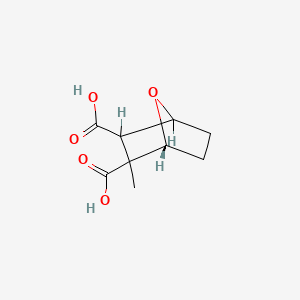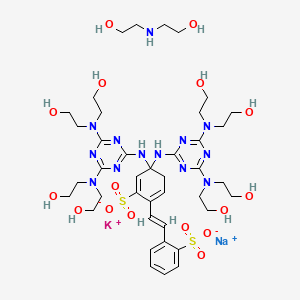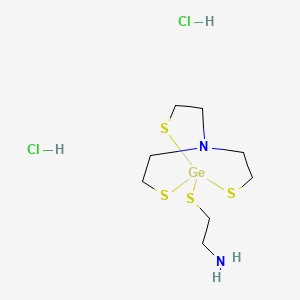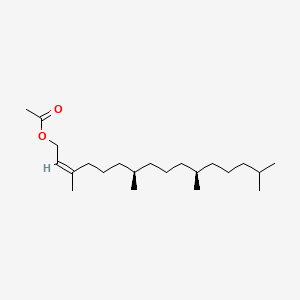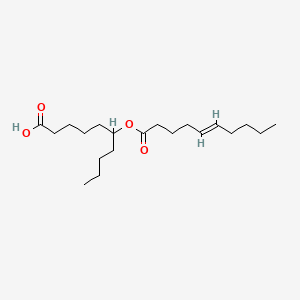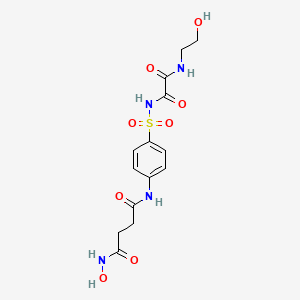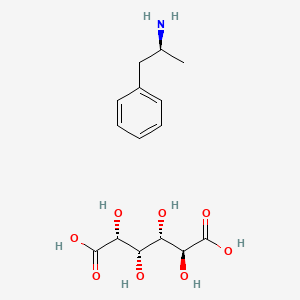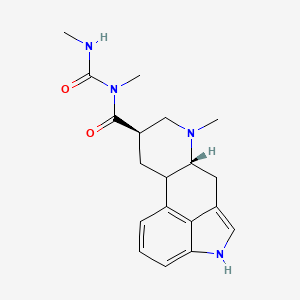
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes both cyclopentane and quinoline structures, with an amino group at the 9th position and a methyl group at the 7th position. Its unique structure allows it to interact with various biological targets, making it a subject of study for potential therapeutic uses.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). This reaction forms the core quinoline structure, which is then further modified by coupling with appropriate alkyldiamines to introduce the amino group at the 9th position .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring or the amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their biological activity .
科学的研究の応用
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Its derivatives are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties.
作用機序
The mechanism of action of 1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- involves its interaction with biological targets such as enzymes and receptors. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of neurodegenerative diseases .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-cyclopenta(b)quinoline-9-carboxylic acid: This compound has a carboxylic acid group at the 9th position instead of an amino group.
2,3,5,6,7,8-Hexahydro-1H-cyclopenta(b)quinolin-9-amine: This compound is fully hydrogenated and lacks the methyl group at the 7th position.
Uniqueness
1H-Cyclopenta(b)quinoline, 2,3-dihydro-9-amino-7-methyl- is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of both an amino group and a methyl group on the quinoline ring allows for specific interactions with biological targets, making it a valuable compound for drug development and other scientific research applications .
特性
CAS番号 |
53970-66-4 |
|---|---|
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC名 |
7-methyl-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine |
InChI |
InChI=1S/C13H14N2/c1-8-5-6-12-10(7-8)13(14)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H2,14,15) |
InChIキー |
FUEAQDJAQZSMNY-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)N=C3CCCC3=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


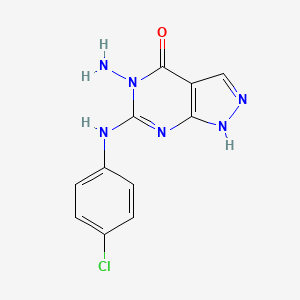
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)
